Home > Products > Screening Compounds P145883 > 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide
3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide - 894064-24-5

3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide

Catalog Number: EVT-2885471
CAS Number: 894064-24-5
Molecular Formula: C20H23N5O
Molecular Weight: 349.438
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Derivatives containing the [, , ]triazolo[4,3-b]pyridazine scaffold represent a class of heterocyclic compounds that exhibit promising biological activities and are being actively explored in various scientific research areas. These compounds often act as small-molecule inhibitors, targeting specific enzymes or proteins to modulate cellular processes.

Future Directions
  • Structure-activity relationship studies: Investigating the influence of different substituents on the [, , ]triazolo[4,3-b]pyridazine core will provide valuable insights into optimizing its biological activity and designing more potent and selective compounds.

N-Methyl-N-[3-(3-methyl-1,2,4-triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (1632)

  • Compound Description: This compound is a known inhibitor of LIN28, an RNA-binding protein involved in the regulation of microRNA let-7. It has shown efficacy in reducing tumor growth in mouse xenograft models of Group 3 medulloblastoma, a type of brain cancer. [] Additionally, it has demonstrated activity against bromodomains in selectivity assays. []
  • Relevance: 1632 shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide. Key structural differences include the presence of a methyl group at the 3-position of the triazolopyridazine ring and an N-methylacetamide substituent on the phenyl ring in 1632, compared to a cyclohexylpropanamide substituent in the target compound.

6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a c-MET inhibitor that unfortunately exhibited species-dependent toxicity in clinical trials due to crystal deposits in renal tubules, likely caused by its metabolite, 2-quinolinone-SGX523 (M11). []
  • Relevance: SGX523 highlights the importance of considering metabolic stability and potential toxicity of compounds containing the [, , ]triazolo[4,3-b]pyridazine scaffold, as in 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide. While SGX523 connects to the core scaffold through a sulfur linker and a quinoline group, exploring alternative linkers and substituents, as in the target compound, is crucial for mitigating potential toxicity.

(S)-3-(1-(1H-Pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropyl-(1,2,4)triazolo(4,3- b)pyridazin-6-amine

  • Compound Description: This compound is a known c-Met kinase inhibitor and its crystal structure in complex with c-Met kinase has been resolved. []
  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide. The key structural difference lies in the substituents on the triazolopyridazine core, with the related compound featuring a (S)-3-(1-(1H-pyrrolo(2,3-b)pyridin-3-yl)ethyl)-N-isopropylamine group at the 6-position compared to a 3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide substituent in the target compound.

N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidine-4-carboxamide

  • Compound Description: This compound is a known inhibitor of the first domain of the human bromodomain BRD4. Its crystal structure in complex with BRD4 has been resolved. []
  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazine scaffold with 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide. They differ in their substituents at the 6-position of the triazolopyridazine ring. The related compound has a N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-1-piperidine-4-carboxamide substituent, while the target compound has a 3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)propanamide substituent.

7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Though containing an isothiazole ring instead of the phenyl ring found in 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide, Compound 1 offers valuable insight. It demonstrates that modifying the [, , ]triazolo[4,3-b]pyridazine scaffold can significantly impact pharmacological properties and emphasizes the need for careful assessment of potential toxicity during drug development.

This list highlights the diverse applications and considerations surrounding the [, , ]triazolo[4,3-b]pyridazine scaffold. While these compounds exhibit promising biological activities, understanding their structure-activity relationships, metabolic profiles, and potential for toxicity is crucial for developing safe and effective therapeutics.

Overview

3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide, also referred to by its IUPAC name, is a complex organic compound. It belongs to the class of phenyl-1,2,4-triazoles, which are characterized by a triazole ring substituted by a phenyl group. The compound is classified as a small molecule and is currently under experimental status with no approved therapeutic uses as of now .

Synthesis Analysis

The synthesis of 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide typically involves multi-step organic reactions. While specific methods for this compound may not be extensively documented, similar compounds in the triazole family can be synthesized through:

  1. Condensation Reactions: The triazole ring can be formed through the reaction of hydrazine derivatives with carbonyl compounds.
  2. Substitution Reactions: Introducing cyclohexyl and phenyl groups may involve nucleophilic substitutions where appropriate leaving groups are replaced by these moieties.
  3. Amidation: The final step often involves the formation of an amide bond between the triazole derivative and propanamide.

Technical details regarding reaction conditions such as temperature, solvent choice, and catalysts would depend on the specific reagents used during synthesis.

Molecular Structure Analysis

The molecular structure of 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide can be described as follows:

  • Chemical Formula: C18H18F3N5
  • Molecular Weight: Approximately 361.364 g/mol
  • Structural Features:
    • A cyclohexyl group attached to a central nitrogen atom.
    • A trifluoromethyl-substituted phenyl group attached to the triazole moiety.
    • The triazole ring is fused with a pyridazine structure.

The compound's InChI key is XYYDXQCAYXOGQT-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .

Chemical Reactions Analysis

The chemical behavior of 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide can involve several types of reactions:

  1. Oxidation: Potentially oxidizable functional groups may react with oxidizing agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: The compound could undergo reduction using agents such as sodium borohydride or lithium aluminum hydride.
  3. Substitution Reactions: Functional groups on the triazole or phenyl rings may participate in nucleophilic substitution reactions.

These reactions are crucial for modifying the compound's structure to enhance biological activity or alter its properties for specific applications .

Mechanism of Action

The mechanism of action for 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide is not fully elucidated but is likely to involve interactions with biological targets such as enzymes or receptors. The binding affinity and specificity can lead to alterations in biochemical pathways that may result in therapeutic effects. Ongoing research aims to clarify these interactions and their implications for drug development.

Physical and Chemical Properties Analysis

Key physical and chemical properties of 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide include:

PropertyValue
Molecular FormulaC18H18F3N5
Molecular Weight361.364 g/mol
StateSolid
SolubilitySolubility data not specified
Melting PointNot available
Boiling PointNot available

These properties influence the compound's behavior in various environments and its compatibility with other substances in potential applications .

Applications

While specific applications for 3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide are still under investigation due to its experimental status, compounds with similar structures have shown promise in several scientific fields:

  1. Pharmaceutical Research: Investigated for potential therapeutic effects against various diseases.
  2. Chemical Synthesis: Used as a building block for developing more complex molecules.
  3. Biological Studies: Explored for antimicrobial and anticancer properties.

Research continues to evaluate its efficacy and safety profile for potential medicinal use .

Properties

CAS Number

894064-24-5

Product Name

3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide

IUPAC Name

3-cyclohexyl-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]propanamide

Molecular Formula

C20H23N5O

Molecular Weight

349.438

InChI

InChI=1S/C20H23N5O/c26-20(12-9-15-5-2-1-3-6-15)22-17-8-4-7-16(13-17)18-10-11-19-23-21-14-25(19)24-18/h4,7-8,10-11,13-15H,1-3,5-6,9,12H2,(H,22,26)

InChI Key

YTWIQWYRIAEAGP-UHFFFAOYSA-N

SMILES

C1CCC(CC1)CCC(=O)NC2=CC=CC(=C2)C3=NN4C=NN=C4C=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.